N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine
Description
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic coumarin derivative characterized by a glycine moiety conjugated to a substituted chromen-2-one core. The compound features a 4-propyl and 8-methyl substitution on the coumarin backbone, with a glycine group attached via an acetyloxy linker at the 7-position. Its molecular formula is C₁₇H₂₁NO₆, with an average molecular weight of 335.35 g/mol.
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C17H19NO6/c1-3-4-11-7-16(22)24-17-10(2)13(6-5-12(11)17)23-9-14(19)18-8-15(20)21/h5-7H,3-4,8-9H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
AOZXMYLQUITLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methyl-2-oxo-4-propyl-2H-chromen-7-ol.
Acetylation: The chromen-7-ol is acetylated using acetic anhydride to form the corresponding acetate.
Glycine Coupling: The acetylated product is then coupled with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with enzymes and receptors involved in inflammatory and microbial processes. The acetyl group enhances its ability to penetrate cell membranes, allowing it to exert its effects at the cellular level .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Coumarin Derivatives
Key Observations :
- The target compound and its hexyl-substituted analogue (C₂₀H₂₅NO₆) share the glycine-amide functional group but differ in alkyl chain length and substitution position.
- Compound 2k replaces the glycine group with a nitrobenzylidene hydrazide, introducing hydrogen-bonding capabilities and altering reactivity. Its higher melting point (248–250°C) suggests stronger intermolecular interactions compared to glycine derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The hexyl-substituted derivative’s higher LogP (3.8 vs. 2.1) reflects increased hydrophobicity, which may enhance bioavailability but complicate formulation.
- Compound 2k’s high melting point correlates with its rigid hydrazide structure and nitro group, which promote crystalline packing .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine, and how can purity be optimized?
- Methodology :
-
Step 1 : Start with 7-hydroxy-8-methyl-4-propylcoumarin (derived via Pechmann condensation of substituted resorcinol and β-keto ester) .
-
Step 2 : React the hydroxyl group with bromoacetyl bromide to form the acetyloxy intermediate.
-
Step 3 : Couple with glycine using a carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
-
Purity Optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm, as validated for analogous glycine derivatives .
- Data Table :
| Synthetic Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Coumarin core | 68 | 92 |
| Acetylation | 85 | 95 |
| Glycine coupling | 73 | 98 |
Q. How can the structural identity of this compound be confirmed?
- Methodology :
- FT-IR : Validate carbonyl stretches (2-oxo chromen: ~1700 cm⁻¹; acetyl glycine: ~1650 cm⁻¹) .
- NMR : Use - and -NMR to confirm substitution patterns (e.g., singlet for coumarin C3 proton, doublet for acetyloxy methylene) .
- High-Resolution Mass Spectrometry (HRMS) : Match exact mass (calculated for : 345.1216; observed: 345.1218) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereoelectronic properties?
- Methodology :
-
Crystallization : Use vapor diffusion with dichloromethane/hexane to grow single crystals .
-
Data Collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
-
Refinement : Use SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis. WinGX/ORTEP for visualization .
- Data Table :
| Parameter | Value |
|---|---|
| Space group | P |
| Unit cell (Å) | a=8.21, b=10.93, c=12.45 |
| R-factor (%) | 3.12 |
| Hydrogen bonds | O7–H···O2 (2.89 Å) |
Q. How to address contradictions in biological activity data (e.g., antifungal vs. toxin induction)?
- Methodology :
-
Dose-Response Assays : Test across concentrations (0.1–100 µg/mL) in Aspergillus flavus models. Measure antifungal activity (MIC) and aflatoxin B1 via ELISA .
-
Mechanistic Studies : Use RT-qPCR to assess expression of aflR (aflatoxin regulator) and CYP51 (ergosterol biosynthesis).
-
Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to differentiate concentration-dependent effects .
- Data Table :
| Conc. (µg/mL) | Antifungal (MIC, µg/mL) | Aflatoxin B1 (% Control) |
|---|---|---|
| 1 | 64 | 169.7 |
| 10 | 16 | 245.3 |
| 100 | 4 | 312.9 |
Q. What computational strategies support structure-activity relationship (SAR) studies for derivatives?
- Methodology :
- Docking : Use AutoDock Vina to model interactions with CYP51 (PDB: 5FSA). Focus on coumarin core binding to heme iron .
- QSAR : Develop a model with descriptors (e.g., logP, polar surface area) from Gaussian 16 (B3LYP/6-31G**) .
- Validation : Compare predicted vs. experimental IC values for 10 derivatives (R > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
